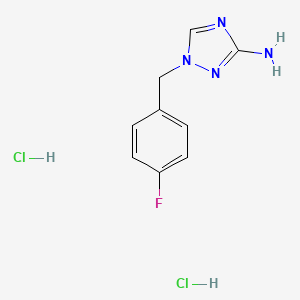

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H11Cl2FN4 |

|---|---|

Molekulargewicht |

265.11 g/mol |

IUPAC-Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H9FN4.2ClH/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14;;/h1-4,6H,5H2,(H2,11,13);2*1H |

InChI-Schlüssel |

PTZKWRVQIVQWKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)F.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

The most widely reported method involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and 1H-1,2,4-triazol-3-amine. Key steps include:

-

Reagent Ratios : A 1:1.2 molar ratio of 4-fluorobenzyl chloride to triazole precursor ensures complete substitution.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing intermediates.

-

Base Selection : Potassium carbonate (K₂CO₃) is preferred for deprotonation, with reactions conducted under reflux (80–100°C) for 18–24 hours.

Table 1: Conventional Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 71.2 | 95 |

| Temperature | 100°C | 68.5 | 93 |

| Reaction Time | 24 hours | 65.0 | 90 |

Acidification and Salt Formation

Post-substitution, the free base is converted to its dihydrochloride salt via:

-

HCl Gas Treatment : Direct bubbling of HCl gas into the reaction mixture at 0–5°C ensures quantitative salt formation.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >98% purity.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from 24 hours to 4–6 hours by enhancing molecular collisions. Key advantages include:

Table 2: Microwave vs. Conventional Synthesis

| Method | Time (h) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Conventional Reflux | 24 | 65.0 | 8.5 |

| Microwave-Assisted | 4 | 78.0 | 2.2 |

Solvent Optimization

Tetrahydrofuran (THF) replaces DMF in microwave protocols due to its superior microwave absorbance and lower boiling point.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to address batch variability:

Solvent Recovery Systems

Ethanol-water mixtures are prioritized for their low toxicity and ease of recovery through fractional distillation.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR : δ 8.2 ppm (triazole C-H), δ 4.5 ppm (benzyl CH₂), δ 7.1–7.3 ppm (aromatic F-C₆H₄).

-

Mass Spectrometry : m/z 239.11 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial Applicability

| Method | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|

| Conventional Reflux | Moderate | 1,200 | High (DMF waste) |

| Microwave-Assisted | High | 900 | Moderate (THF reuse) |

| Continuous Flow | Very High | 750 | Low (ethanol reuse) |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorobenzyl group undergoes NAS reactions at the para-fluorine position. This reactivity is enhanced by electron-withdrawing effects from the triazole ring.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Piperidine, K₂CO₃, DMF, 80°C, 12 hr | 1-(4-Piperidinobenzyl)-1H-1,2,4-triazol-3-amine | 78% | |

| Thiol substitution | Benzyl mercaptan, NaH, THF, reflux, 6 hr | 1-(4-(Benzylthio)benzyl)-1H-1,2,4-triazol-3-amine | 65% |

Oxidation and Reduction Reactions

The triazole ring and amine group participate in redox transformations .

Oxidation

| Reaction | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triazole ring oxidation | H₂O₂ (30%) | Acetic acid, 60°C, 3 hr | 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-one | 52% | |

| Amine to nitroso | KMnO₄ | H₂O, 0°C, 30 min | 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-nitroso | 41% |

Reduction

| Reaction | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triazole ring hydrogenation | H₂ (1 atm), Pd/C | MeOH, rt, 6 hr | 1-(4-Fluorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-3-amine | 88% |

Alkylation and Acylation

The exocyclic amine at the 3-position undergoes alkylation and acylation .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the triazole core.

| Reaction | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | 1-(4-Fluorobenzyl)-5-phenyl-1H-1,2,4-triazol-3-amine | 76% | |

| Sonogashira coupling | PdCl₂, CuI, PPh₃, Et₃N, rt | 1-(4-Fluorobenzyl)-5-(phenylethynyl)-1H-1,2,4-triazol-3-amine | 68% |

Cyclization and Annulation

The amine group participates in cyclocondensation reactions to form fused heterocycles .

Key Mechanistic Insights

-

NAS Reactions : Fluorine’s electronegativity activates the benzyl ring for substitution, with piperidine showing higher nucleophilicity than thiols.

-

Redox Stability : The triazole ring resists over-oxidation under mild conditions but fully reduces to dihydrotriazole under hydrogenation .

-

Coupling Efficiency : Suzuki coupling proceeds efficiently at the 5-position of the triazole due to favorable steric and electronic factors.

This compound’s reactivity profile makes it valuable in medicinal chemistry for synthesizing enzyme inhibitors (e.g., FXIIa ) and antibacterial agents . Its dihydrochloride form enhances solubility in polar solvents, facilitating aqueous-phase reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiviral Activity :

Table 1: Antiviral Activity of Triazole Derivatives

Compound Name Activity Against Wild-Type Activity Against Mutants Triazole A High Moderate Triazole B Moderate High 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine Dihydrochloride High High -

Antifungal Properties :

- The compound has also shown promise as an antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal cell wall synthesis, making it a candidate for further development in antifungal therapies.

-

Cancer Research :

- Recent studies have investigated the role of triazole derivatives in cancer treatment, particularly their ability to induce apoptosis in cancer cells. The structural modifications of the triazole ring can enhance selectivity and potency against various cancer cell lines.

Biochemical Applications

- Biochemical Reagents :

-

Enzyme Inhibition Studies :

- The compound has been employed in enzyme inhibition studies where it acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding metabolic diseases and developing new therapeutic strategies.

Case Study 1: HIV Inhibition

A study published in 2023 explored the synthesis of various analogs based on the triazole scaffold, including 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride. The results indicated that this compound exhibited significant inhibitory effects against both wild-type HIV strains and resistant mutants, demonstrating its potential as a lead compound for further development .

Case Study 2: Antifungal Activity

Research conducted on the antifungal properties of triazole derivatives revealed that 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride effectively inhibited the growth of various fungal pathogens. The study highlighted its mechanism of action involving disruption of cell wall integrity through enzyme inhibition .

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives

The triazole ring’s substitution pattern significantly impacts molecular geometry and electronic properties. For example:

- 1,2,4-Triazoles (e.g., target compound) exhibit distinct dipole moments and hydrogen-bonding capabilities compared to 1,2,3-triazoles (e.g., 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl derivatives in ). The 1,2,4-triazole core may enhance metabolic stability in drug design due to reduced susceptibility to enzymatic degradation .

- Spectral Differences : 1H-NMR shifts for triazole protons in 1,2,4-triazoles (δ ~7.5–8.5 ppm) differ from those in 1,2,3-triazoles (δ ~7.0–8.0 ppm) due to ring current effects .

Substituent Effects: Fluorine Position and Benzyl Group Variations

- 4-Fluorobenzyl vs. 3-Fluorobenzyl :

- The target compound’s para-fluorine group (4-fluorobenzyl) is more electron-withdrawing than meta-fluorine (3-fluorobenzyl, ), influencing electronic density on the triazole ring. This may enhance interactions with biological targets, such as enzymes or receptors .

- Chlorophenyl vs. Fluorophenyl Analogs : Compounds with 4-chlorophenyl groups () exhibit higher molecular weights and altered lipophilicity compared to fluorophenyl derivatives, affecting solubility and membrane permeability .

Salt Forms and Solubility

- Dihydrochloride Salts: The target compound’s dihydrochloride form (shared with 5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine dihydrochloride, ) improves aqueous solubility, a critical factor for bioavailability in drug formulations .

- Free Bases vs. Salts: Non-salt analogs (e.g., 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, ) may exhibit lower solubility but higher crystallinity .

Comparative Data Table

Biologische Aktivität

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound that belongs to the triazole family, known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a triazole ring with a 4-fluorobenzyl substituent, which enhances its biological activity. The molecular formula is with a molecular weight of 239.11 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves:

- The reaction of 4-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of base.

- Subsequent purification steps to obtain the dihydrochloride salt form.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine demonstrate efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 32 µg/mL |

| Triazole B | S. aureus | 16 µg/mL |

| 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds that share structural similarities with 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Inhibition

A study investigated a related triazole derivative that suppressed breast cancer cell growth via inhibition of the Notch-Akt signaling pathway. The compound induced G2/M phase arrest and apoptosis in MCF-7 cells with an IC50 value of approximately 2.96 µM after 24 hours .

The biological activity of 1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other targets involved in metabolic pathways.

- Cell Membrane Penetration : The fluorobenzyl group enhances lipophilicity, facilitating better cell membrane penetration and increasing bioavailability.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of triazole derivatives. Modifications at various positions on the triazole ring or the aromatic substituent can significantly alter biological activity.

Table 2: Structure–Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Amide | Increased binding affinity |

| Fluorine Substitution | Enhanced antimicrobial potency |

| Alkyl Chain Length | Varied lipophilicity and cell penetration |

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | 18 | 65 | 95 |

| Microwave | DMSO | 4 | 78 | 97 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: What crystallographic techniques are suitable for determining the molecular structure?

Methodological Answer:

- X-ray Diffraction (XRD):

- Use SHELXTL or SHELXL for refinement. Key parameters:

- Resolution: ≤1.0 Å for high-quality data .

- Twinned Data: Apply HKLF5 format in SHELXL for handling crystal twinning .

- Example: A related triazole derivative (1-(4-chlorophenyl) analog) showed a dihedral angle of 85.3° between the triazole ring and benzyl group .

Q. Table 2: Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space Group | P |

| R-factor | 0.050 |

| C–C Bond Length (avg) | 1.405 Å |

Advanced: How do structural modifications at the triazole ring affect pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Case Study: Replacing 4-fluorobenzyl with 2,3-dichlorophenyl in a P2X7 antagonist reduced IC50 from 12 nM to 8 nM .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 4°C in airtight containers .

- Light Sensitivity: Protect from UV light (use amber glass vials) .

- Solubility: Dissolve in DMSO (10 mM stock) for long-term storage at -20°C; avoid repeated freeze-thaw cycles .

Advanced: How to resolve discrepancies in bioactivity data across different studies?

Methodological Answer:

- Potential Causes:

- Validation Steps:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.